2-Tert-butylbenzaldehyde

Overview

Description

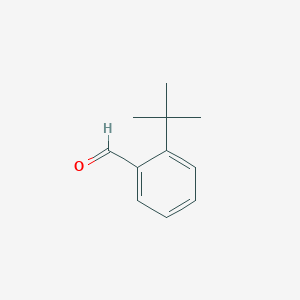

2-Tert-butylbenzaldehyde is an organic compound with the molecular formula C12H14O. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is widely used in the field of organic synthesis due to its versatile nature and unique properties.

Scientific Research Applications

Interfacial Activity Studies

2-Hydroxy-5-tert-butylbenzaldehyde oxime, a compound related to 2-tert-butylbenzaldehyde, has been investigated for its interfacial activity. Research conducted by Wiśniewski and Szymanowski (1994) in systems containing toluene, octane, and mixtures of these diluents highlighted significant changes in the interface character, especially with the system containing 20% toluene, which showed a notable variation but maintained a non-aromatic character (Wiśniewski & Szymanowski, 1994).

Thermophysical Properties

Kosuru et al. (2019) reported on the vapor pressure data and thermophysical properties of 4-tert-butylbenzaldehyde, a chemical closely related to this compound. This study is significant in understanding the properties of such chemicals, which are essential in the manufacturing of fragrances and agricultural chemicals (Kosuru et al., 2019).

Synthesis Applications

A synthesis method for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a derivative of this compound, was developed by Inagaki, Matsumoto, and Tsuri (2003). This synthesis method is vital for creating major metabolites of the antiarthritic drug candidate S-2474, demonstrating the compound's significance in pharmaceutical research (Inagaki, Matsumoto, & Tsuri, 2003).

Catalytic Applications

Research by Sutradhar et al. (2016) on Fe(III) and Co(III) complexes using Schiff bases derived from compounds like 2-hydroxybenzohydrazide and 3,5-di-tert-butyl-2-hydroxybenzaldehyde highlights their application as catalysts in microwave-assisted solvent-free peroxidative oxidation of alcohols. This study opens avenues for the use of such compounds in catalytic processes, with high efficiency and selectivity (Sutradhar et al., 2016).

Antioxidant Properties

A study by Duan et al. (1998) on 4-hydroxy-3,5-tert-butylbenzaldehyde, structurally similar to this compound, revealed its antioxidant properties. This compound, when compared with other synthetic phenolic antioxidants, showed varying antioxidant effects, which are critical in food chemistry and preservation (Duan et al., 1998).

Safety and Hazards

Future Directions

Mechanism of Action

Biochemical Pathways

For instance, the oxidation of 4-tert-butyltoluene, a similar compound, is 100% selective in 4-tert-butylbenzaldehyde . This suggests that 2-Tert-butylbenzaldehyde may be involved in oxidation reactions in biochemical pathways.

Pharmacokinetics

, which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

, it may influence cellular processes that involve oxidation reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air and light , which suggests that these factors could influence its stability and efficacy. Furthermore, the compound is classified as very toxic to aquatic life , indicating that its action and efficacy could be influenced by environmental factors such as the presence of water and aquatic organisms.

Biochemical Analysis

Biochemical Properties

2-Tert-butylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of mushroom tyrosinase, an enzyme involved in the oxidation of phenolic compounds. This inhibition occurs through competitive binding, where this compound competes with the natural substrate of the enzyme, thereby reducing its activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses. This modulation occurs through the activation of specific transcription factors that bind to the promoter regions of these genes, leading to increased or decreased gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. For example, its interaction with mushroom tyrosinase involves the formation of a reversible complex, which inhibits the enzyme’s activity. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These toxic effects are often associated with the accumulation of the compound in these organs, leading to cellular stress and damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo oxidation to form corresponding carboxylic acids, which are then further metabolized by enzymes such as cytochrome P450. These metabolic transformations can influence the overall metabolic flux and levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific signal sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function .

properties

IUPAC Name |

2-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQRQNJOSFBCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525641 | |

| Record name | 2-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16358-79-5 | |

| Record name | 2-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

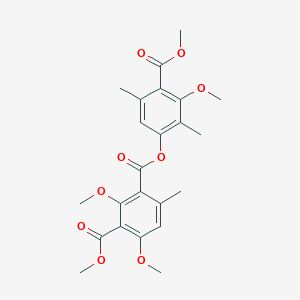

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)

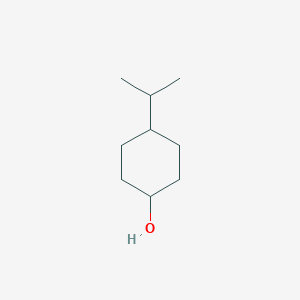

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

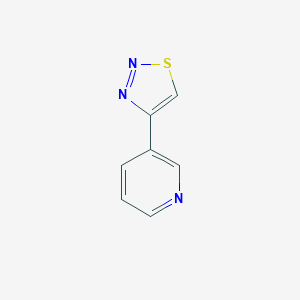

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)